2,3,4,5,6-pentafluoro-N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}benzamide
Overview
Description
2,3,4,5,6-pentafluoro-N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}benzamide is a useful research compound. Its molecular formula is C15H7F8NO3S and its molecular weight is 433.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.00188956 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Activity
Flubendiamide, a compound with a chemical structure related to the specified chemical, has been identified as a novel class of insecticide demonstrating extremely strong activity against lepidopterous pests, including resistant strains. Its unique structure, featuring novel substituents such as a heptafluoroisopropyl group, a sulfonylalkyl group, and an iodine atom, contributes to its effectiveness. This compound is distinguished by its novel mode of action, characterized by specific insecticidal symptoms and high safety for non-target organisms, making it a promising agent for controlling lepidopterous insects within integrated pest management programs (Tohnishi et al., 2005).
Water Treatment Technologies
Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, have been developed for dye treatment in water. These membranes exhibit improved water flux due to enhanced surface hydrophilicity, achieved without compromising dye rejection. This innovation represents a significant advancement in water purification technology, especially for the treatment of dye solutions, highlighting the potential environmental applications of such chemical structures (Liu et al., 2012).
Antipathogenic Properties
Research into thiourea derivatives, including structures similar to the specified chemical, has demonstrated significant anti-pathogenic activity, particularly against strains of Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel antimicrobial agents with antibiofilm properties, leveraging the unique structural features of these compounds for therapeutic applications (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Interactions and Crystal Engineering
The crystal structure of a co-crystal involving benzamide and pentafluorobenzoic acid, related to the specified chemical, demonstrates the importance of specific molecular interactions, such as O-H···O and N-H···O hydrogen bonds. These findings contribute to the understanding of molecular assembly and design principles in crystal engineering, offering insights into the development of materials with tailored properties (Jankowski, Gdaniec, & Połoński, 2006).
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[2-methyl-5-(trifluoromethylsulfonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F8NO3S/c1-5-2-3-6(28(26,27)15(21,22)23)4-7(5)24-14(25)8-9(16)11(18)13(20)12(19)10(8)17/h2-4H,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMGJAQRRFVSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F8NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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